![molecular formula C11H9F3N2O B2949818 N-(2,2,2-trifluoroethyl)-1H-indole-3-carboxamide CAS No. 1155982-99-2](/img/structure/B2949818.png)
N-(2,2,2-trifluoroethyl)-1H-indole-3-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“N-(2,2,2-trifluoroethyl)-1H-indole-3-carboxamide” is a fluorine-containing organic compound . The special properties of fluorine atoms and fluorine-containing groups have led to an increasing number of applications for fluorine-containing organic compounds, which are also extremely widely used in the field of new drug development .
Synthesis Analysis
N-2,2,2-trifluoroethylisatin ketimines have received the attention of many chemists since they were first developed as fluorine-containing synthons in 2015 . A series of chiral fluorospiroindole derivatives were synthesized by this reaction in high yields (70–95%) with excellent diastereo- and enantioselectivities . In 2019, Ye and co-workers reported the use of chiral primary amine C20 as a catalyst to catalyze the remote regioselective asymmetric [3 + 2] cycloaddition reaction between N-2,2,2-trifluoroethyl isatin ketimines 1 and cyclic 2,4-dienones 45 .Chemical Reactions Analysis
N-2,2,2-trifluoroethylisatin ketimines have been involved in various organic synthesis reactions in recent years, focusing on the types of reactions and the stereoselectivity of products . For example, they have been used in the remote regioselective asymmetric [3 + 2] cycloaddition reaction .Scientific Research Applications
Organic Synthesis
N-(2,2,2-trifluoroethyl)-1H-indole-3-carboxamide: is a valuable compound in organic synthesis due to its fluorine content. The introduction of fluorine atoms or fluorine-containing groups into organic molecules is crucial for pharmaceutical and synthetic chemists because it can significantly alter the physical and chemical properties of the compounds .
Medicinal Chemistry
In medicinal chemistry, the trifluoromethyl group is often introduced into drug molecules to change their lipophilicity, enhance metabolic stability, and affect biological activities such as absorption and receptor interaction. This modification can lead to improved pharmacokinetic properties .
Pesticide Development
The unique properties of fluorinated compounds make them suitable for use in pesticide development. The trifluoromethyl group, in particular, can be found in various bioactive molecules and lead compound structures, providing activities like protease inhibition and anti-tumor effects .
Functional Materials
Fluorine-containing organic compounds are also used in the development of functional materials. Their special properties can contribute to the creation of materials with unique characteristics that are applicable in various industries .
Asymmetric Synthesis
The compound has been involved in asymmetric synthesis, where the goal is to create chiral molecules with high stereoselectivity. This is important for producing compounds with specific desired activities in pharmaceuticals .
Catalysis
N-(2,2,2-trifluoroethyl)-1H-indole-3-carboxamide: can act as a catalyst in certain chemical reactions, such as the remote regioselective asymmetric [3 + 2] cycloaddition reaction. This showcases its versatility in facilitating various chemical transformations .
Future Directions
Fluorine-containing organic compounds, such as “N-(2,2,2-trifluoroethyl)-1H-indole-3-carboxamide”, have potential applications in various fields including medicinal chemistry, pesticides, functional materials, and others . They are also extremely widely used in the field of new drug development . Future research may focus on expanding the construction of complex chiral pyrrolidine bispirooxindole skeletons .
properties
IUPAC Name |
N-(2,2,2-trifluoroethyl)-1H-indole-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9F3N2O/c12-11(13,14)6-16-10(17)8-5-15-9-4-2-1-3-7(8)9/h1-5,15H,6H2,(H,16,17) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KDOBCAHPOHCIBC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CN2)C(=O)NCC(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9F3N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.20 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2,2,2-trifluoroethyl)-1H-indole-3-carboxamide |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.